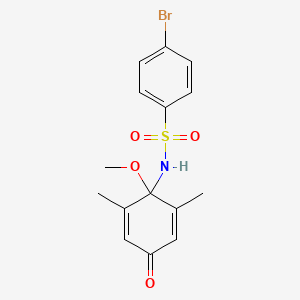![molecular formula C31H21Cl2FN6O2S3 B15011057 2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic molecule that features multiple functional groups, including triazole, benzothiazole, and acetamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through a series of reactions involving nucleophilic substitution and condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
The compound 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the molecule can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe to study biological processes involving its molecular targets. Its interactions with proteins and other biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the design of advanced materials for applications such as catalysis, electronics, and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use, whether in a biological system or a chemical process.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-{[5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE include other triazole and benzothiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its combination of triazole, benzothiazole, and acetamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C31H21Cl2FN6O2S3 |
|---|---|
Peso molecular |
695.6 g/mol |
Nombre IUPAC |
2-[[5-(2,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C31H21Cl2FN6O2S3/c32-18-10-12-21(22(33)14-18)29-38-39-30(40(29)20-6-2-1-3-7-20)43-16-27(41)35-19-11-13-25-26(15-19)45-31(37-25)44-17-28(42)36-24-9-5-4-8-23(24)34/h1-15H,16-17H2,(H,35,41)(H,36,42) |
Clave InChI |
SHFYBZHRXCLSQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC=C5F)C6=C(C=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


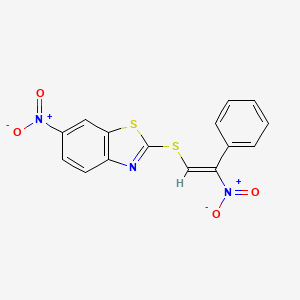
![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)
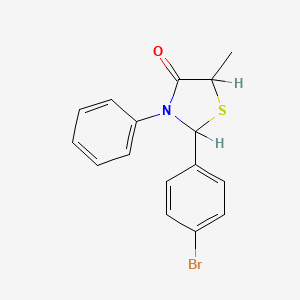
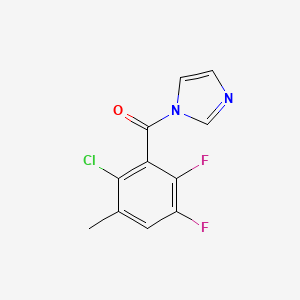
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
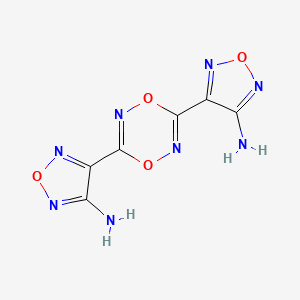
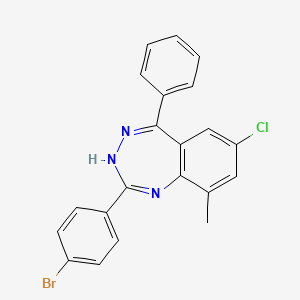
![(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011063.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15011070.png)
